molecular formula C16H18ClNO3S B2680613 N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide CAS No. 2415462-34-7

N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2680613
CAS No.: 2415462-34-7
M. Wt: 339.83
InChI Key: XLLOFJLFWHJZPZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-methylaniline and 5-methoxy-2,4-dimethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine or pyridine.

    Procedure: The 3-chloro-4-methylaniline is reacted with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of the base, leading to the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide can undergo several types of chemical reactions:

    Substitution Reactions: The chloro group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield a methoxy-substituted derivative, while hydrolysis would produce the corresponding sulfonic acid and amine.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide
  • N-(3-chloro-4-methylphenyl)-4-methoxybenzenesulfonamide
  • N-(3-chloro-4-methylphenyl)-5-methylbenzenesulfonamide

Uniqueness

N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is unique due to the specific positioning of its methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure can lead to distinct interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-10-5-6-13(8-14(10)17)18-22(19,20)16-9-15(21-4)11(2)7-12(16)3/h5-9,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLOFJLFWHJZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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